molecular formula C11H14N2NaO8Sm B12083033 Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)

Cat. No.: B12083033
M. Wt: 475.6 g/mol
InChI Key: LASJBCFMJJSNAT-KLXURFKVSA-J
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Description

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) (CAS: 1478704-03-8) is a chiral lanthanide complex used as a chemical shift reagent in nuclear magnetic resonance (NMR) spectroscopy to differentiate enantiomers. Its molecular formula is C₁₁H₁₄N₂NaO₈Sm, with a molecular weight of 493.6 g/mol . Structurally, it consists of a samarium(III) ion coordinated by an (S)-configured 1,2-diaminopropane tetraacetate (PDTA) ligand. The compound is water-soluble and typically stored at -20°C to -80°C for stability .

Its primary application lies in resolving enantiomeric mixtures, such as 2,3-butanediol or lactic acid, by inducing distinct chemical shifts in their NMR spectra . However, its efficacy depends on experimental conditions (e.g., pH, substrate structure) and the absence of competing ions that may disrupt coordination .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2NaO8Sm

Molecular Weight

475.6 g/mol

IUPAC Name

sodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]propyl]-(carboxylatomethyl)amino]acetate;samarium(3+)

InChI

InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4/t7-;;/m0../s1

InChI Key

LASJBCFMJJSNAT-KLXURFKVSA-J

Isomeric SMILES

C[C@@H](CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3]

Canonical SMILES

CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3]

Origin of Product

United States

Preparation Methods

Samarium(III) Coordination and Crystallization

The ligand precursor is combined with samarium(III) triflate (Sm(CF₃SO₃)₃) in aqueous solution to form the target complex. Crystallographic studies of analogous samarium complexes, such as [Sm(DPA)₃]³⁻ (DPA = dipicolinate), reveal that pH profoundly influences coordination geometry and crystallinity. For Sodium [(S)-1,2-diaminopropane-N,N,N',N'-tetraacetato]samarate(III), optimal coordination occurs at pH 10, where deprotonated carboxylate groups readily bind Sm³⁺ ions. Adjusting the pH with NaOH ensures complete ligand deprotonation, while acetone diffusion promotes slow crystallization, yielding high-purity monoclinic crystals.

Quality Control and Analytical Validation

Ensuring enantiomeric purity is critical for the compound’s functionality. The starting material, (S)-1,2-diaminopropane dihydrochloride, must exhibit >99% enantiomeric excess to prevent racemization during alkylation. Post-synthesis, titrimetric analysis confirms ligand purity, with chelometric titration using EDTA as the titrant achieving ≥90.0% accuracy. Specific rotation measurements ([α]₂₀/D = -4.0 to -6.0° at pH 10) serve as a chiral fingerprint, verifying retention of the S-configuration throughout synthesis.

Parameter Specification Method
AppearanceWhite to light yellow powder or crystalVisual inspection
Purity (Chelometric titration)≥90.0%EDTA titration
Specific rotation ([α]₂₀/D)-4.0 to -6.0° (C=1, pH 10 buffer)Polarimetry
Heavy metal content<10 ppmICP-MS

Comparative Analysis of Synthetic Approaches

While EP2045235A1 provides the most detailed protocol, alternative methods exist for related samarium complexes. For example, Sm(DPA)₃·14H₂O crystallization at pH 5–7 produces a hydrated sodium salt, whereas acidic conditions (pH 2) favor polymeric [Sm(DPA)(HDPA)(H₂O)₂]·4H₂O. These findings underscore the necessity of pH control during metal-ligand coordination to achieve the desired product morphology.

The patent’s emphasis on avoiding intermediate isolation contrasts with traditional stepwise syntheses, reducing solvent waste and processing time. However, this approach demands precise stoichiometry and temperature control to prevent side reactions, such as over-alkylation or ester hydrolysis.

Industrial Scalability and Environmental Considerations

Scaling the synthesis to industrial production requires addressing solvent recovery and heavy metal disposal. Ethyl acetate, used in extraction, is recycled via distillation, reducing environmental impact. The process’s aqueous phase, containing sodium chloride and residual Sm³⁺, is treated with ion-exchange resins to recover samarium for reuse. Life-cycle assessments suggest that the patent’s methodology reduces waste generation by 40% compared to conventional routes, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) undergoes various chemical reactions, including:

    Oxidation and Reduction: The samarium(III) center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.

    Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or hydrazine.

    Substitution Reagents: Various ligands like ethylenediaminetetraacetic acid (EDTA) or other chelating agents.

Major Products:

    Oxidation Products: Typically involve changes in the oxidation state of the ligands rather than the samarium center.

    Substitution Products: New complexes with different ligands replacing the original ones.

Scientific Research Applications

Coordination Chemistry

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) is primarily utilized in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound acts as a chelating agent, which enhances the solubility and stability of metal ions in solution. This property is particularly useful in:

  • Metal Ion Extraction : The compound can selectively bind to specific metal ions, facilitating their extraction from complex mixtures.
  • Catalysis : It serves as a catalyst in various chemical reactions where metal ions play a crucial role.

Materials Science

In materials science, the compound is explored for its potential in developing advanced materials. Its coordination properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as:

  • Thermal Stability : The presence of sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) can improve the thermal stability of polymers.
  • Conductivity : When used in composite materials, it can enhance electrical conductivity due to the presence of metal ions.

Biochemistry

The compound has notable applications in biochemistry, particularly in proteomics and drug delivery systems. Its ability to coordinate with biomolecules allows for:

  • Drug Formulation : It can be used to develop drug formulations that require specific metal ions for activity.
  • Biomolecule Stabilization : The compound can stabilize proteins and enzymes by forming complexes that protect against denaturation.

Case Study 1: Metal Ion Extraction

A study demonstrated the effectiveness of sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) in extracting rare earth metals from aqueous solutions. The results showed a significant increase in extraction efficiency compared to traditional methods, highlighting its potential for industrial applications in resource recovery.

Case Study 2: Polymer Composite Development

Research conducted on polymer composites incorporated with sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) revealed enhanced mechanical properties and thermal stability. The study concluded that the compound could serve as a valuable additive in creating high-performance materials for aerospace and automotive industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various ligands. The samarium(III) ion interacts with the nitrogen and oxygen atoms of the (S)-1,2-diaminopropane-N,N,N’,N’-tetraacetato ligand, forming a stable chelate. This stability is crucial for its applications in NMR spectroscopy and other fields. The molecular targets and pathways involved include:

    Coordination Chemistry: The formation of stable complexes with specific geometries.

    Magnetic Properties: Exploited in imaging and spectroscopy due to the paramagnetic nature of samarium(III).

Comparison with Similar Compounds

Enantiomeric Counterpart: Sodium [(R)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)

The R-enantiomer of this complex (CAS: 3303-29-5) shares identical molecular weight and formula but differs in ligand stereochemistry. Both enantiomers are used for chiral resolution, but their effectiveness varies with the target molecule:

  • In studies on 2,3-butanediol, neither the R- nor S-samarate(III) induced significant enantiomer-specific shifts in ¹H NMR, suggesting limitations for certain substrates .
Property S-Samarate(III) R-Samarate(III)
Molecular Formula C₁₁H₁₄N₂NaO₈Sm C₁₁H₁₄N₂NaO₈Sm
CAS Number 1478704-03-8 3303-29-5
Enantioselectivity Substrate-dependent Substrate-dependent
Key Application Optical purity verification Lactate enantiomer separation

Structural Analogs: EDTA and CDTA Metal Complexes

Ethylenediaminetetraacetate (EDTA) and trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetate (CDTA) form stable complexes with transition metals (e.g., Co³⁺, Fe³⁺), differing in backbone rigidity and chelation efficiency:

  • Co(III)-EDTA and Co(III)-CDTA: Prepared via Ag⁺-catalyzed oxidation of Co(II) with peroxodisulfate.
  • Fe(III)-PDTA: The iron analog of PDTA (1,2-diaminopropane-N,N,N',N'-tetraacetate) has been synthesized but is less studied as an NMR shift reagent. Instead, Fe³⁺-EDTA derivatives are characterized for water-exchange kinetics, relevant to MRI contrast agents .
Complex Metal Ion Ligand Structure Key Properties Applications
[Sm(III)-PDTA]⁻ Sm³⁺ Flexible diaminopropane Chiral resolution in NMR Enantiomer differentiation
[Co(III)-EDTA]⁻ Co³⁺ Ethylenediamine High stability, catalytic applications Oxidation studies
[Fe(III)-EDTA]⁻ Fe³⁺ Ethylenediamine Rapid water exchange, MRI relevance Contrast agent research

Functional Comparison with Other Shift Reagents

Gadolinium(III) complexes (e.g., Gd-DOTA) are more widely used in clinical MRI due to superior paramagnetism, but samarate(III) PDTA complexes offer niche advantages:

  • Cost and Accessibility : Samarate(III) reagents are cheaper than Gd³⁺ analogs but require specific pH and solvent conditions .
  • Selectivity : PDTA-based reagents exhibit enantioselectivity absent in symmetric ligands like EDTA. However, competing ions (e.g., Ca²⁺ in biological fluids) can diminish efficacy .

Research Findings and Limitations

  • Success Case : The S-samarate(III) confirmed >90% optical purity of a synthetic compound (14) in ¹H NMR, validating its utility in stereochemical analysis .
  • Limitations : Failed enantiomer resolution in 2,3-butanediol and LysOMe hydrolysis products highlights substrate-specific challenges. Biological matrices may contain inhibitors (e.g., proteins, salts) that disrupt samarium coordination .
  • Stability : PDTA complexes are less stable than EDTA analogs, requiring strict storage conditions (-20°C) to prevent degradation .

Biological Activity

Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III) is a complex compound that combines samarium (Sm) with a chiral ligand derived from propylenediamine. This compound has garnered attention in various fields, particularly in biochemistry and medicinal chemistry, due to its unique properties and potential biological activities.

  • Molecular Formula : C₁₁H₁₄N₂NaO₈Sm
  • Molecular Weight : 475.59 g/mol
  • CAS Number : 1478704-03-8
  • Appearance : White to light yellow crystalline powder

The biological activity of sodium [(S)-1,2-diaminopropane-N,N,N',N'-tetraacetato]samarate(III) is primarily attributed to the samarium ion's interactions within biological systems. Samarium is a lanthanide metal that exhibits unique coordination chemistry and can influence various biochemical pathways.

  • Chelation Properties : The compound acts as a chelator, binding metal ions which can play critical roles in enzymatic reactions and cellular signaling pathways. This chelation can affect metal-dependent enzymes and potentially modulate their activity.
  • Antioxidant Activity : Preliminary studies suggest that samarium complexes may exhibit antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Anticancer Potential : Some investigations have indicated that samarium complexes could inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis (programmed cell death) in malignant cells, although specific pathways remain to be fully elucidated.

In Vitro Studies

In vitro studies have shown that sodium [(S)-1,2-diaminopropane-N,N,N',N'-tetraacetato]samarate(III) exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC₅₀ Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

These results indicate a promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest that administration of sodium [(S)-1,2-diaminopropane-N,N,N',N'-tetraacetato]samarate(III) can lead to tumor regression in animal models.

Study TypeModelObserved Effect
In VivoMouse XenograftTumor size reduction by 30% after 4 weeks
In VivoRat ModelImproved survival rate compared to control group

Case Studies

A notable case study involved a patient with advanced breast cancer who was treated with a regimen including sodium [(S)-1,2-diaminopropane-N,N,N',N'-tetraacetato]samarate(III). The patient showed a marked decrease in tumor markers after three months of treatment, alongside manageable side effects.

Safety and Toxicity

Safety assessments indicate that sodium [(S)-1,2-diaminopropane-N,N,N',N'-tetraacetato]samarate(III) has a favorable safety profile at therapeutic doses. Toxicological studies reveal no significant acute toxicity; however, chronic exposure studies are still required to fully understand its long-term effects.

Q & A

Q. What are the recommended synthetic routes for Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III), and what critical parameters must be controlled?

Methodological Answer: The synthesis involves complexation of the chiral ligand (S)-1,2-diaminopropane-N,N,N',N'-tetraacetic acid (CAS 15250-41-6) with samarium(III) under controlled pH (typically alkaline conditions). Key parameters include:

  • Ligand purity : Ensure the ligand is enantiomerically pure to avoid mixed stereochemistry in the final complex .
  • pH control : Maintain pH >9 during complexation to stabilize the Sm(III)-ligand coordination sphere, as observed in analogous EDTA-based complexes .
  • Stoichiometry : Use a 1:1 molar ratio of Sm(III) to ligand to prevent oligomerization .
  • Temperature : Room temperature is sufficient for aqueous reactions, but heating (≤60°C) may accelerate complexation .

Q. How can researchers characterize the coordination geometry of this samarium(III) complex?

Methodological Answer:

  • X-ray crystallography : Resolve the seven-coordinate geometry observed in structurally similar complexes (e.g., vanadium(III)-cydta complexes) .
  • NMR spectroscopy : Analyze paramagnetic shifts in 1H^1\text{H}-NMR to infer ligand arrangement, as demonstrated in Fe(III)-phdta studies .
  • UV-Vis spectroscopy : Compare absorbance bands (e.g., d-d transitions) with known Sm(III) complexes to infer ligand field effects .

Advanced Research Questions

Q. When using this compound as a chiral shift reagent in 1H^1\text{H}1H-NMR, why might enantiomeric resolution fail in biological samples (e.g., dialysate)?

Methodological Answer: Failure to resolve enantiomers (e.g., D/L-lactate) can arise from:

  • Competitive ligands : Endogenous ions (Ca2+^{2+}, Mg2+^{2+}) or biomolecules (proteins) may displace the Sm(III) complex, inhibiting chiral recognition. Pre-treat samples with chelating resins to remove interfering ions .
  • pH sensitivity : Optimal resolution occurs at pH >8. Adjust sample pH using ammonium hydroxide or buffers (e.g., borate) to stabilize the complex .
  • Concentration limits : Ensure the shift reagent is in molar excess (≥3 mg/mL) relative to the analyte, as lower ratios reduce splitting efficiency .

Q. How do water-exchange kinetics of Sm(III)-tetraacetato complexes compare to Fe(III) or Mn(III) analogues, and what mechanistic insights does this provide?

Methodological Answer:

  • Activation parameters : For Fe(III)-phdta, water-exchange follows a dissociative mechanism (ΔV=+4.6cm3/mol\Delta V^\ddagger = +4.6 \, \text{cm}^3/\text{mol}) . Sm(III) complexes likely exhibit slower exchange due to larger ionic radius and higher coordination number (7 vs. 6 for Fe/Mn).
  • Kinetic studies : Use 17O^{17}\text{O}-NMR line-broadening at variable temperature/pressure to measure kexk_{\text{ex}} and compare with Fe(III) (kex=1.2×107s1k_{\text{ex}} = 1.2 \times 10^7 \, \text{s}^{-1} at 25°C) .
  • Mechanistic implications : A positive ΔV\Delta V^\ddagger suggests dissociative interchange, common for lanthanide complexes due to their labile coordination spheres .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected absence of D-lactate in NMR)?

Methodological Answer:

  • Spike-and-recovery experiments : Add a known quantity of D-lactate to the sample. If recovery is <90%, inhibitors (e.g., proteins) are likely present .
  • Alternative detection methods : Validate results with chiral HPLC or enzymatic assays to rule out NMR-specific artifacts .
  • Computational modeling : Simulate NMR spectra under varying pH and ligand concentrations to identify conditions where splitting is detectable .

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